molecular formula C10H17NO2S B057726 (3aR,6R,7aR)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide CAS No. 108448-77-7

(3aR,6R,7aR)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Cat. No.: B057726
CAS No.: 108448-77-7
M. Wt: 215.31 g/mol
InChI Key: DPJYJNYYDJOJNO-KTOWXAHTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-Bornane-10,2-sultam, a privileged chiral auxiliary derived from camphorsulfonic acid, is a cornerstone reagent in modern asymmetric synthesis. Its primary research value lies in its ability to impart high levels of stereocontrol in a wide range of carbon-carbon and carbon-heteroatom bond-forming reactions. Acting as a temporary stereodirecting group, this compound is renowned for its exceptional performance in enantioselective aldol reactions, alkylations, Diels-Alder cycloadditions, and enolate functionalizations. The rigid, well-defined bicyclic framework of the bornane skeleton effectively shields one face of the enolate or imine intermediate derived from it, forcing incoming electrophiles to approach from the less hindered diastereoface. This results in the production of enantiomerically enriched synthetic intermediates with high predictability and reproducibility. Furthermore, the (2S)-Bornane-10,2-sultam auxiliary is notable for its crystallinity and the relative ease with which it can be introduced and, crucially, removed under mild conditions without racemization of the newly formed stereocenter. Its utility is extensively documented in the synthesis of complex natural products, pharmaceuticals, and other high-value chiral molecules, making it an indispensable tool for researchers in medicinal chemistry, total synthesis, and methodological development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108448-77-7

Molecular Formula

C10H17NO2S

Molecular Weight

215.31 g/mol

IUPAC Name

(1R)-10,10-dimethyl-3λ6-thia-4-azatricyclo[5.2.1.01,5]decane 3,3-dioxide

InChI

InChI=1S/C10H17NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7-8,11H,3-6H2,1-2H3/t7?,8?,10-/m0/s1

InChI Key

DPJYJNYYDJOJNO-KTOWXAHTSA-N

Isomeric SMILES

CC1(C2CC[C@@]13CS(=O)(=O)NC3C2)C

Canonical SMILES

CC1(C2CCC13CS(=O)(=O)NC3C2)C

Pictograms

Irritant

Synonyms

[3aR-(3aα,6α,7aβ)]-Hexahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide;  (+)-10,2-Camphorsultam;  (+)-Camphorsultam;  (1R,2S)-Camphor-2,10-sultam;  (2S)-Bornane-10,2-sultam;  L-(+)-Camphorsultam;  (3aR,6S,7aS)-8,8-Dimethylhexahydro-1H-3a

Origin of Product

United States

Synthetic Pathways and Derivatization Strategies for 2s Bornane 10,2 Sultam

Methodologies for Core Sultam Scaffold Synthesis

The construction of the bornane-10,2-sultam framework is a critical first step that leverages the chiral pool of camphor (B46023). Various synthetic routes have been developed, primarily involving reductive processes and cyclization reactions to form the key five-membered sultam ring.

Reductive methods are a cornerstone in the synthesis of the bornane sultam scaffold. A prominent approach involves the diastereoselective reduction of a camphor-derived sulfonylimine precursor. For instance, the reduction of (1S)-(-)-camphorsulfonylimine can be achieved with high efficiency. The use of reducing agents like L-Selectride in a solvent such as tetrahydrofuran (B95107) at ambient temperature has been reported to yield (2R)-Bornane-10,2-sultam in excellent yields, often around 98% chemicalbook.com.

Another powerful reductive strategy is the one-pot intramolecular reductive cyclization of cyanoalkylsulfonyl fluorides. nih.govresearchgate.net This method relies on the reduction of a nitrile group to a primary amine, which then undergoes an immediate intramolecular sulfonylation to form the sultam ring. nih.govresearchgate.net The reaction is typically carried out using sodium borohydride (B1222165) in the presence of a nickel(II) chloride catalyst in methanol. nih.govresearchgate.net This approach is scalable and has been shown to be effective for producing various spirocyclic γ-sultams with good to excellent yields. nih.gov

Precursor TypeReagentsProductYield (%)
Cyanoethanesulfonyl FluorideNaBH₄, NiCl₂·6H₂O, MeOHγ-Sultam61-84
Cyanomethylsulfonyl FluorideNaBH₄, NiCl₂·6H₂O, MeOHβ-Sultam48-53

This table illustrates typical yields for the one-pot reductive cyclization methodology to form sultam rings. nih.gov

Cyclization reactions are fundamental to forming the heterocyclic sultam core. Beyond the reductive cyclization mentioned previously, other strategies have been developed for sultam synthesis in general, which are applicable to scaffolds like the bornane sultam. bohrium.com These methods often involve transition-metal-catalyzed processes. nih.gov

Key cyclization strategies include:

Intramolecular Heck Reactions: This involves the palladium-catalyzed cyclization of an unsaturated sulfonamide.

Ring-Closing Metathesis (RCM): RCM uses ruthenium catalysts to form cyclic sultams from diene-containing sulfonamide precursors. organic-chemistry.org This method is particularly effective for creating five-membered sultam rings. organic-chemistry.org

Diels-Alder Reactions: Asymmetric Diels-Alder reactions can be employed where the sultam acts as a chiral auxiliary. For example, an acylnitroso dienophile derived from D-bornane-10,2-sultam has been shown to undergo cycloaddition with high yields, demonstrating the utility of the sultam in directing complex cyclizations. ox.ac.uk

Aza-Michael Reactions: Intramolecular aza-Michael additions provide another route to the sultam ring system. nih.gov

These diverse cyclization protocols offer robust and flexible pathways for the construction of the core sultam structure. bohrium.comnih.gov

Functionalization and N-Acylation Protocols

Once the (2S)-bornane-10,2-sultam scaffold is synthesized, its utility as a chiral auxiliary is realized through N-functionalization, most commonly N-acylation. This step attaches a reactive group to the nitrogen atom, which is then influenced by the chiral environment of the sultam during subsequent reactions.

The preparation of N-acyl derivatives is typically a straightforward process involving the deprotonation of the sultam's N-H bond with a strong base, followed by quenching with an acylating agent. Common bases include sodium hydride or n-butyllithium. The resulting nucleophilic nitrogen anion readily reacts with acyl chlorides or anhydrides to form the corresponding N-acylsultam. This protocol is widely used to attach a vast array of acyl groups to the sultam auxiliary. An example of such a derivative is (+)-N-[2-(4-Chloro-phenyl)propanoyl]bornane-10,2-sultam. nih.gov

StepReagentsPurpose
1Sodium Hydride (NaH) or n-Butyllithium (n-BuLi)Deprotonation of the sultam N-H bond
2Acyl Chloride (R-COCl) or Anhydride (B1165640) ((R-CO)₂O)Acylation of the sultam nitrogen anion

This table outlines the general two-step protocol for the synthesis of N-acyl bornane sultam derivatives.

Specific N-acyl derivatives, such as N-glyoxyloyl and N-pyruvoyl sultams, serve as important building blocks in asymmetric synthesis. The synthesis of N-glyoxyloyl-(2R)-bornane-10,2-sultam can be efficiently achieved from the parent sultam. researchgate.net The process involves a reaction pathway that proceeds via a crystalline hemiacetal precursor, which ensures high diastereomeric purity of the final product. researchgate.net This N-glyoxyloyl derivative is a valuable chiron for further synthetic transformations. researchgate.net The preparation of N-pyruvoyl derivatives follows similar N-acylation principles, typically using pyruvoyl chloride or a related activated pyruvic acid derivative as the acylating agent.

A primary application of N-acyl bornane sultams is in directing stereoselective aldol (B89426) reactions to create β-substituted products. acs.org The N-propionyl derivative, for example, can be converted to its boron enolate, which then reacts with an aldehyde. The steric hindrance of the bornane sultam directs the approach of the aldehyde, leading to the formation of syn-aldol adducts with high diastereoselectivity. acs.org

These β-hydroxy N-acylsultam adducts are versatile intermediates. They can be subsequently dehydrated to yield β-substituted α,β-unsaturated N-enoyl bornane sultam derivatives. This two-step sequence—asymmetric aldol addition followed by elimination—provides a reliable route to highly enantioenriched β-substituted enoyl systems, which are valuable precursors for the synthesis of complex molecules like polypropionates. acs.org

Generation of Arylcarbonyl-Substituted Bornane Sultam Analogues

The synthesis of N-arylcarbonyl-substituted bornane sultam analogues is a key derivatization strategy that attaches an aromatic acyl group to the nitrogen atom of the sultam. This transformation is typically achieved through N-acylation, a well-established method for forming amide bonds. The general approach involves the reaction of (2S)-bornane-10,2-sultam with an appropriate aryl acyl chloride in the presence of a non-nucleophilic base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thereby driving the equilibrium towards product formation. Common bases employed for this purpose include pyridine, triethylamine (B128534) (TEA), or 4-(dimethylamino)pyridine (DMAP). The choice of solvent is typically an aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

A specific example of this methodology is the synthesis of (+)-N-[2-(4-chlorophenyl)propanoyl]bornane-10,2-sultam. This synthesis commences with the deprotonation of the starting sultam derivative, (+)-N-[2-(4-chlorophenyl)-ethanoyl]bornane-10,2-sultam, using a strong base, n-butyllithium (n-BuLi), in THF at a low temperature of 193 K. Following this, an electrophile, in this case, iodomethane in hexamethylphosphoramide (HMPA), is introduced to achieve alkylation. The reaction mixture is gradually warmed to room temperature and then quenched with water. The desired product is subsequently extracted with an organic solvent like diethyl ether. This procedure highlights a pathway to more complex arylcarbonyl-substituted analogues through a combination of acylation and subsequent alkylation.

The reaction conditions for the N-acylation can be tailored to the specific aryl acyl chloride used. For instance, the reaction of (2S)-bornane-10,2-sultam with 2-naphthoyl chloride in the presence of a base like triethylamine or pyridine in an acetone solution would yield N-(2-naphthoyl)-(2S)-bornane-10,2-sultam. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, a standard aqueous workup is performed to remove the base hydrochloride salt and other water-soluble impurities. The crude product is then typically purified by column chromatography on silica gel or by recrystallization to afford the pure N-arylcarbonyl-substituted bornane sultam analogue.

Below is a table summarizing representative examples of arylcarbonyl-substituted bornane sultam analogues and their synthetic precursors.

Arylcarbonyl SubstituentPrecursor Aryl Acyl ChlorideBaseSolvent
2-(4-chlorophenyl)propanoyl2-(4-chlorophenyl)ethanoyl chloride (followed by methylation)n-BuLiTHF
BenzoylBenzoyl chlorideTriethylamineDichloromethane
2-Naphthoyl2-Naphthoyl chloridePyridineAcetone
4-Toluoyl4-Toluoyl chlorideDMAPDichloromethane

Stereochemical Purity and Control in Sultam Synthesis

The efficacy of (2S)-bornane-10,2-sultam as a chiral auxiliary is intrinsically linked to its high stereochemical purity. Therefore, stringent control and accurate assessment of its enantiomeric and diastereomeric purity are paramount throughout its synthesis and derivatization.

The synthesis of (2S)-bornane-10,2-sultam itself is designed to be highly stereoselective. For instance, the reduction of the precursor, (-)-(camphorsulfonyl)imine, using lithium aluminium hydride, proceeds with a high degree of stereocontrol due to the steric hindrance imposed by the camphor skeleton, yielding predominantly the desired exo isomer. harvard.edu

Purification techniques play a crucial role in enhancing the stereochemical purity of the final product. Recrystallization is a powerful method for purifying the crude sultam, as the crystalline lattice of the desired enantiomer tends to exclude the unwanted stereoisomer, leading to a significant enhancement of enantiomeric excess. A common procedure involves crystallizing the crude product from absolute ethanol. orgsyn.org

The assessment of stereochemical purity is routinely performed using chromatographic and spectroscopic methods. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a definitive technique for determining the enantiomeric excess of the sultam. The choice of the chiral stationary phase is critical, with polysaccharide-based columns being widely used for their broad applicability in separating a variety of chiral compounds. csfarmacie.czresearchgate.net The mobile phase composition, typically a mixture of alkanes and alcohols, is optimized to achieve baseline separation of the enantiomers, allowing for accurate quantification of each. For N-acylated derivatives, which are diastereomers, separation can often be achieved on standard silica gel columns via HPLC. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool for assessing stereochemical purity. While standard ¹H or ¹³C NMR spectra of enantiomers are identical, the use of chiral shift reagents can induce chemical shift non-equivalence for the signals of the two enantiomers. harvard.edufiveable.menih.gov These reagents, often lanthanide-based complexes, form transient diastereomeric complexes with the chiral analyte, leading to observable separation of corresponding proton or carbon signals in the NMR spectrum. The relative integration of these separated signals provides a direct measure of the enantiomeric ratio. For diastereomeric derivatives, such as the N-acylated sultams, standard NMR spectroscopy can often distinguish between the diastereomers due to their different chemical environments, allowing for the determination of the diastereomeric ratio.

Mechanistic Investigations of 2s Bornane 10,2 Sultam Mediated Reactions

Diastereofacial Selectivity and Attack Pathways

The primary synthetic utility of (2S)-bornane-10,2-sultam stems from its ability to effectively shield one of the two faces of a prochiral group attached to the nitrogen atom, leading to high diastereofacial selectivity.

The rigid, C2-symmetric camphor (B46023) backbone of the sultam provides a predictable steric environment. For instance, in N-enoyl derivatives, the sultam framework effectively blocks the Si-face of the α,β-unsaturated system. This forces an incoming reagent, such as a nucleophile or a diene, to approach from the less hindered Re-face. researchgate.net

This directing effect is particularly powerful in reactions involving metal enolates or Lewis acid-chelated intermediates. The chelation between a Lewis acid (e.g., TiCl4, Et2AlCl), the carbonyl oxygen, and one of the sulfonyl oxygens locks the N-acyl group into a rigid conformation. researchgate.net This rigid chelate accentuates the steric blockade of one face. For example, in Diels-Alder reactions of N-enoyl derivatives, the dienophile is held in a conformation where the Cα-Si face is obstructed by the sultam ring, leading to endo-adducts via attack on the Cβ-re-face. researchgate.net Similarly, alkylations, allylations, and aldol (B89426) reactions of the corresponding enolates proceed with high diastereoselectivity due to the electrophile's preferential attack from the exposed face. researchgate.netresearchgate.net

The conformation of the auxiliary directly translates to facial bias. In non-catalyzed reactions, the equilibrium between syn- and anti-periplanar conformers can influence the stereochemical outcome. However, the most pronounced and reliable stereocontrol is achieved in Lewis acid-mediated reactions. researchgate.netdiva-portal.org

The formation of a bidentate chelate between the N-acyl sultam and a Lewis acid enforces an anti-periplanar-like, s-cis conformation of the enoyl group. In this chelated state, the C10-bridge and one of the sulfonyl oxygen atoms create a formidable steric barrier on one side of the molecule. The orientation of the sulfonyl oxygens is critical; X-ray analyses reveal that the pseudoequatorial 'up' direction of the S=O(2) bond is crucial for establishing the facial bias that directs attack to the Re-face. researchgate.net This locked conformation ensures that the dienophile or electrophile has a clear and sterically unencumbered trajectory to the Cβ-carbon from one side only, thus explaining the high levels of diastereoselectivity observed. researchgate.netresearchgate.net

Theoretical and Computational Chemistry Approaches

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of reactions mediated by (2S)-bornane-10,2-sultam. Density Functional Theory (DFT) and semi-empirical methods like PM3(tm) have been successfully applied to rationalize and predict stereochemical outcomes. acs.orgnih.gov

Theoretical studies have been used to:

Analyze Conformations: Calculations can determine the relative energies of the syn- and anti-periplanar conformers and map the rotational energy profile around the N-C(O) bond. researchgate.net

Model Reaction Intermediates: The geometries of key intermediates, such as cobalt-alkyne complexes in the Pauson-Khand reaction or Lewis acid-chelated dienophiles in Diels-Alder reactions, can be modeled. researchgate.netacs.org For example, PM3(tm) calculations on dicobalt hexacarbonyl complexes of N-(2-alkynoyl)bornane-2,10-sultam derivatives showed only two stable, geometrically similar conformations. acs.org

Investigate Transition States: DFT calculations are employed to locate and analyze the transition states of stereodetermining steps. acs.orgnih.gov In a study of the intramolecular Pauson-Khand reaction, the stereoselectivity was rationalized by comparing the energies of transition states corresponding to the coordination of an alkene through its Re- and Si-faces. The rate-determining step was identified as the intramolecular insertion of the alkene into the carbon-cobalt bond. acs.orgnih.gov

Rationalize Selectivity: By comparing the activation energies for different attack pathways (e.g., Re vs. Si attack), computational models can predict the major diastereomer, corroborating experimental observations. These models can account for both steric and electronic effects on the reaction's stereochemical course. researchgate.netacs.org

Computational MethodApplication in (2S)-Bornane-10,2-sultam StudiesResearch Findings
PM3(tm) Analysis of ground-state conformations of complexed intermediates. acs.orgShowed that dicobalt hexacarbonyl complexes of N-alkynoyl sultams have few, well-defined stable conformations. acs.org
Density Functional Theory (DFT) Investigation of reaction mechanisms and transition state structures. acs.orgnih.govUsed to rationalize stereoselectivity in Pauson-Khand reactions by analyzing transition states for alkene coordination. acs.org
Natural Bond Orbital (NBO) Analysis of stereoelectronic effects. researchgate.netSuggests S d* orbitals are not the primary acceptors for the N lone pair, highlighting other orbital interactions. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricate details of reaction mechanisms involving Oppolzer's sultam. These computational calculations provide valuable insights into the geometries and energies of reactants, intermediates, and transition states, which are often difficult or impossible to study experimentally.

Researchers have utilized DFT to analyze various reactions, including those of N-alkanoyl derivatives of bornane-10,2-sultam. For instance, in studies of N-(2-bromoalkanoyl)bornane-10,2-sultams, DFT calculations have been instrumental in understanding the fundamental reaction mechanisms at play. grafiati.com By modeling the entire reaction coordinate, DFT can help identify the rate-determining step and rationalize the observed stereoselectivity. The calculations can reveal the preferred conformations of the sultam-bound substrate and how the bulky camphor backbone sterically shields one face of the enolate, directing the approach of an electrophile.

These theoretical models often compute the free energy profiles for different possible reaction pathways. researchgate.net By comparing the activation energies of competing transition states, a clear prediction of the major product can be made, which can then be correlated with experimental outcomes.

Table 1: Application of DFT in (2S)-Bornane-10,2-sultam Mediated Reactions

Reaction StudiedComputational MethodKey Findings
Reactions of N-(2-bromoalkanoyl)bornane-10,2-sultamsDensity Functional Theory (DFT)Elucidation of fundamental reaction mechanisms and transition state geometries. grafiati.com
General Olefin FunctionalizationDensity Functional Theory (DFT)Calculation of free energy diagrams to compare competing reaction pathways and predict product distribution. researchgate.net

Modeling of Transition States (e.g., Beckwith-Houk Model)

The stereochemical outcome of reactions mediated by (2S)-bornane-10,2-sultam is determined by the geometry of the key transition state. Several models have been proposed to explain the high levels of diastereoselectivity observed.

For aldol reactions involving N-acylsultams, the Zimmerman-Traxler model is often invoked. epdf.pub This model proposes a six-membered, chair-like transition state involving the enolate, the metal cation (e.g., Li⁺, Bu₂B⁺), and the aldehyde. The high stereoselectivity arises because the bulky sultam auxiliary forces the substituents into specific orientations to minimize steric strain. For Z-enolates derived from N-propionylsultam, the transition state that leads to the observed syn-aldol product positions the aldehyde's R group in a pseudo-equatorial orientation, avoiding steric clash with the sultam ring. epdf.pub

For radical reactions, such as the cyclization of N-alkenylacyl sultams, the Beckwith-Houk model provides a powerful predictive framework. diva-portal.org This model considers chair-like and boat-like transition states for the cyclizing radical. In reactions involving N-protected hexenyl radicals, the cis/trans selectivity of the product is dictated by the relative energies of these transition states. diva-portal.org The presence of the bulky bornane-10,2-sultam auxiliary can favor a chair-axial or boat-equatorial transition state to avoid steric interactions, leading to a reversal of the selectivity that might be observed in its absence. The choice of the N-acyl group can further influence the conformational preference of the transition state assembly. diva-portal.org

Table 2: Transition State Models for (2S)-Bornane-10,2-sultam Reactions

Reaction TypeApplicable ModelPredicted Transition StateKey Feature
Aldol AdditionZimmerman-TraxlerSix-membered chair-likeMinimizes steric interactions by placing substituents in pseudo-equatorial positions. epdf.pub
Radical CyclizationBeckwith-HoukChair-like or Boat-likeThe bulky sultam auxiliary dictates the lowest energy pathway, controlling cis/trans stereoselectivity. diva-portal.org

Isotope Effect Studies in Mechanistic Elucidation

Kinetic Isotope Effect (KIE) studies are a sophisticated experimental method used to probe the rate-determining step of a reaction and gain insight into the structure of the transition state. aps.org This technique involves replacing an atom in the reactant with one of its heavier isotopes (e.g., hydrogen with deuterium) and measuring the effect on the reaction rate. A significant change in rate (a primary KIE) suggests that the bond to the isotopically labeled atom is being broken or formed in the rate-determining step.

In the context of reactions mediated by bornane-10,2-sultam, KIE studies have provided crucial evidence for proposed mechanisms. For example, in the nitrosoarene ene reaction with sultam derivatives of alkenes, both intramolecular and intermolecular KIEs have been determined. researchgate.net The observation of large intramolecular primary isotope effects (e.g., kH/kD = 3.0-4.0) when using stereolabeled deuterated substrates confirms that C-H bond cleavage is involved in the rate-determining step. researchgate.net

Furthermore, comparing intermolecular KIEs (e.g., kH/kD = 1.98) with intramolecular ones provides more subtle details about the reaction pathway, such as the potential existence of a pre-equilibrium step or the degree of symmetry in the transition state. researchgate.net Solvent isotope effect studies, where the reaction is carried out in a deuterated solvent like D₂O, can also be informative, revealing the role of proton transfers in the mechanism. mdpi.comnih.gov

Table 3: Kinetic Isotope Effect (KIE) Data in a Bornane-10,2-Sultam Mediated Ene Reaction

Experiment TypeSubstrate(s)kH/kD ValueMechanistic Implication
Intramolecular KIEtrans-TME-d₆3.0C-H bond cleavage is part of the rate-determining step. researchgate.net
Intramolecular KIEgem-TME-d₆4.0Confirms C-H bond cleavage in the rate-determining step. researchgate.net
Intramolecular KIEcis-TME-d₆1.5Suggests a more complex transition state or pathway. researchgate.net
Intermolecular KIETME-d₀ / TME-d₁₂1.98Provides insight into the nature of the transition state. researchgate.net

TME refers to 2,3-dimethyl-2-butene, used in a reaction with a nitrosoarene and a sultam auxiliary. Data from a study on a nitrosoarene ene reaction. researchgate.net

Applications in Asymmetric Organic Reactions Mediated by 2s Bornane 10,2 Sultam

Asymmetric Carbon-Carbon Bond Forming Reactions

The utility of (2S)-bornane-10,2-sultam as a chiral auxiliary is particularly evident in its ability to control the stereochemistry of various carbon-carbon bond forming reactions. By temporarily incorporating the sultam onto a substrate, chemists can guide the approach of reagents to a specific face of the molecule, leading to the preferential formation of one enantiomer or diastereomer.

Stereoselective Alkylations and Allylations

N-acyl derivatives of (2S)-bornane-10,2-sultam are widely used in stereoselective alkylation and allylation reactions. Deprotonation of the N-acyl sultam with a suitable base generates a chiral enolate, which then reacts with an electrophile, such as an alkyl halide or an allyl halide. The bulky bornane framework effectively shields one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity. For instance, the alkylation of N-propionyl-(2S)-bornane-10,2-sultam with various alkyl halides proceeds with excellent stereocontrol. Similarly, allylation reactions of these chiral N-acyl sultams have been shown to yield products with high diastereomeric excess. The subsequent cleavage of the auxiliary furnishes the desired chiral carboxylic acid derivative.

ReactionAuxiliaryElectrophileDiastereomeric Excess (d.e.)
AlkylationN-Propionyl-(2S)-bornane-10,2-sultamIodomethane>95%
AllylationN-Crotonoyl-(2S)-bornane-10,2-sultamAllyl bromide>90%

Diastereoselective Aldol (B89426) Reactions (Syn- and Anti-Aldols)

The aldol reaction, a powerful tool for constructing β-hydroxy carbonyl compounds, can be rendered highly diastereoselective through the use of (2S)-bornane-10,2-sultam. The geometry of the enolate (Z or E) and the nature of the Lewis acid catalyst play a crucial role in determining the stereochemical outcome, leading to either syn- or anti-aldol products. harvard.edu Boron enolates of N-acyl sultams, for example, have been extensively studied and are known to provide reliable and high levels of stereocontrol. harvard.edu The chelation of the Lewis acid to the carbonyl oxygen and the sulfonyl oxygen of the sultam creates a rigid, well-organized transition state, which is key to the high diastereoselectivity observed. lookchem.com Specifically, the use of dialkylboron triflates typically leads to the formation of (Z)-enolates, which subsequently react with aldehydes to afford syn-aldol adducts with excellent stereoselectivity. harvard.edu Conversely, the use of other Lewis acids can favor the formation of anti-aldol products. nih.govacs.org

Enolate SourceAldehydeLewis AcidMajor ProductDiastereoselectivity
N-Propionyl-(2S)-bornane-10,2-sultamBenzaldehydeBu₂BOTfsyn-aldol>99:1
N-Acetyl-(2S)-bornane-10,2-sultamIsobutyraldehydeTiCl₄anti-aldolHigh

Enantioselective Diels-Alder Cycloadditions

The Diels-Alder reaction is a classic cycloaddition reaction for the formation of six-membered rings. When a chiral dienophile derived from (2S)-bornane-10,2-sultam is employed, the reaction can proceed with high enantioselectivity. N-Acryloyl- and N-crotonoyl-(2S)-bornane-10,2-sultam are commonly used dienophiles in these reactions. The stereochemical outcome is often influenced by the presence of a Lewis acid catalyst, which coordinates to the carbonyl group of the dienophile, enhancing its reactivity and locking it into a specific conformation that favors the approach of the diene from one face. lookchem.comresearchgate.net For example, the TiCl₄-mediated Diels-Alder reaction of N-acryloyl-(2S)-bornane-10,2-sultam with cyclopentadiene (B3395910) proceeds with excellent endo selectivity and high diastereofacial selectivity. researchgate.netacs.org Uncatalyzed reactions can also exhibit good stereoselectivity, which can be influenced by solvent polarity. researchgate.net

DienophileDieneCatalystDiastereomeric Excess (d.e.)
N-Acryloyl-(2S)-bornane-10,2-sultamCyclopentadieneTiCl₄>98%
N-Fumaroyl-(2S)-bornane-10,2-sultamIsopreneEt₂AlCl>95%
N-Glyoxyloyl-(2R)-bornane-10,2-sultamCyclopentadieneNone (Ethanol)96%

Stereocontrolled 1,3-Dipolar Cycloadditions (e.g., Nitrile Oxides, Silyl (B83357) Nitronates, Nitrones)

The 1,3-dipolar cycloaddition is a versatile method for the synthesis of five-membered heterocyclic rings. The use of (2S)-bornane-10,2-sultam as a chiral auxiliary attached to the dipolarophile allows for the stereocontrolled synthesis of these important heterocycles. For instance, the cycloaddition of nitrile oxides to N-acryloyl-(2S)-bornane-10,2-sultam has been shown to proceed with good diastereoselectivity, providing access to chiral isoxazolines. acs.orgmdpi.comresearchgate.net The stereochemical outcome can be rationalized by a transition state model where the bulky sultam auxiliary effectively blocks one face of the double bond. researchgate.net Similarly, asymmetric cycloadditions involving silyl nitronates and nitrones with sultam-derived dipolarophiles have been reported, demonstrating the broad applicability of this chiral auxiliary in 1,3-dipolar cycloaddition reactions. lookchem.comrushim.rursc.org

Dipolarophile1,3-DipoleProductDiastereoselectivity
N-Acryloyl-(2S)-bornane-10,2-sultamBenzonitrile oxideChiral IsoxazolineHigh
N-Acryloyl-(2S)-bornane-10,2-sultamC-Phenyl-N-methylnitroneChiral IsoxazolidineGood

Asymmetric Ene Reactions and Chiral Auxiliary Influence

The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the "ene") and a compound with a multiple bond (the "enophile"). When a chiral Lewis acid is used in conjunction with an enophile derived from (2S)-bornane-10,2-sultam, the reaction can proceed with high levels of asymmetric induction. researchgate.net The chiral auxiliary plays a crucial role in directing the stereochemical course of the reaction by influencing the conformation of the enophile in the transition state. The Lewis acid coordinates to the carbonyl group, activating the enophile and creating a well-defined chiral environment around the reaction center. This leads to a highly ordered transition state and efficient transfer of chirality from the auxiliary to the newly formed stereocenters in the product. researchgate.net

EneEnophileLewis AcidDiastereomeric Excess (d.e.)
β-PineneN-Glyoxyloyl-(2S)-bornane-10,2-sultamTiCl₂(O-i-Pr)₂>90%

Stereoselective Michael Additions

The Michael addition, or conjugate addition, of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. By employing α,β-unsaturated N-acyl derivatives of (2S)-bornane-10,2-sultam as the Michael acceptors, the reaction can be rendered highly stereoselective. jlu.edu.cn The chiral auxiliary effectively directs the incoming nucleophile to one face of the double bond. For example, the addition of organocuprates to N-enoyl-(2S)-bornane-10,2-sultams proceeds with high diastereoselectivity. The stereochemical outcome is dictated by the preferred conformation of the N-enoyl sultam, where the bornane moiety shields one face of the molecule, leading to the formation of a single major diastereomer.

Michael AcceptorNucleophileDiastereoselectivity
N-Crotonoyl-(2S)-bornane-10,2-sultamLiCu(CH₃)₂>98% d.e.
N-Cinnamoyl-(2S)-bornane-10,2-sultamGrignard ReagentsHigh

Asymmetric Cyclopropanations

N-enoyl sultams, which are derived from α,β-unsaturated carboxylic acids and (2S)-bornane-10,2-sultam, undergo stereoselective cyclopropanation when treated with diazomethane (B1218177) in the presence of a palladium catalyst. The level of stereoselectivity in this reaction is dependent on the temperature. researchgate.net

Diastereoselective Aziridinations

The (2S)-Bornane-10,2-sultam auxiliary has been successfully employed in the diastereoselective aziridination of N-enoyl derivatives. For instance, the reaction of an N-enoylbornane nih.govthieme-connect.comsultam with a nitrogen source can lead to the formation of aziridines with good diastereoselectivity. psu.edu One method involves the use of N-aminophthalimide as the nitrogen source, mediated by an oxidant like PhI(OAc)₂. nih.gov The addition to N-enoylbornane nih.govthieme-connect.comsultams typically occurs via a syn attack from the re face of the α-carbon. psu.edu

In a specific example, the reaction of (2R)-N-(Bromoacetyl)bornane-10,2-sultam with LiHMDS followed by the addition of an N-(diphenylphosphoryl)imine at -78°C yields the corresponding N-{[1-(diphenylphosphoryl)aziridin-2-yl]carbonyl}bornane-10,2-sultam. thieme-connect.de

Asymmetric Reduction Reactions

The bornane framework's rigid conformation is instrumental in achieving high enantiomeric excess in reduction reactions. For example, N-acetyl-(2R)-bornane-10,2-sultam derivatives have been shown to achieve greater than 99% enantiomeric excess (ee) in reductions mediated by sodium borohydride (B1222165) (NaBH₄).

Oxidative Transformations

Permanganate-Mediated Oxidative Cyclizations

Permanganate-mediated oxidative cyclization of dienes attached to the (2S)-bornane-10,2-sultam auxiliary has proven to be a powerful method for controlling absolute stereochemistry. This strategy has been applied to the synthesis of complex natural products. For instance, the oxidative cyclization of farnesoate esters using potassium permanganate (B83412) yields perhydro-2,2'-bifuranyl compounds with control over four new stereocenters. researchgate.net

This methodology has been pivotal in the synthesis of the tetrahydrofuran (B95107) diol core of cis-solamin (B1254054) and its isomers. thieme-connect.com The cyclization of a double (2S)-10,2-camphorsultam-derivatized symmetric triene led to the formation of a tetrahydrofuran-γ-lactone, a key intermediate in the synthesis of membranacin. thieme-connect.com The mechanism of the permanganate-mediated cyclization is proposed to involve a [3+2] cycloaddition of permanganate to a double bond, forming a manganese(V) intermediate, followed by a second intramolecular cycloaddition. thieme-connect.com

Transition-Metal-Oxo Mediated Oxidative Cyclizations

Besides permanganate, other transition-metal-oxo species are effective in mediating oxidative cyclizations. Ruthenium tetroxide (RuO₄), generated in situ from RuO₂ or RuCl₃, has been used to catalyze the cyclization of 1,5-dienes. thieme-connect.com The proposed mechanism for this cis-selective cyclization also involves a [3+2] cycloaddition of the metal-oxo species to a double bond. thieme-connect.com

Osmium tetroxide (OsO₄) in the presence of N-methylmorpholine N-oxide (NMO) has been used to oxidize (E)- or (Z)-enoylsultams in a stereospecific and highly π-face-selective manner, leading to 1,2-diols. researchgate.net

Radical Reactions (e.g., Perfluoroalkyl Radical Additions)

The (2S)-bornane-10,2-sultam auxiliary has been utilized to direct the stereoselective addition of perfluoroalkyl radicals to dehydroamino acid derivatives. fluorine1.rufluorine1.ru In these reactions, a chiral substrate bearing the camphorsultam moiety reacts with a perfluoroalkyl iodide under visible light irradiation in the presence of a photocatalyst like Eosin Y. fluorine1.rufluorine1.ru This method has been shown to produce perfluoroalkylated products with excellent stereoselectivity, often as a single stereoisomer. fluorine1.ruresearchgate.net The reaction is effective for various perfluoroalkyl iodides, including perfluorohexyl, perfluorobutyl, and perfluoroisopropyl iodide. fluorine1.rufluorine1.ru

A proposed mechanism involves the generation of a perfluoroalkyl radical which then adds to the chiral dehydroamino acid derivative. The stereoselectivity is controlled by the chiral auxiliary, leading to a stereoselective protonation of the resulting radical intermediate. fluorine1.ru

Interactive Data Table: Diastereoselective Perfluoroalkyl Radical Addition to a Chiral Dehydroamino Acid Derivative

The following table summarizes the results of the Eosin Y-catalyzed visible light-induced hydroperfluoroalkylation of a dehydroamino acid derivative equipped with the (2S)-bornane-10,2-sultam auxiliary. fluorine1.rufluorine1.ru

EntryPerfluoroalkyl Iodide (RfI)ProductYield (%)Diastereomeric Ratio (d.r.)
1Perfluorohexyl iodide4a82>99:1
2Perfluorobutyl iodide4b85>99:1
3Perfluoroisopropyl iodide4c78>99:1
4Trifluoromethyl iodide4d55>99:1

Pauson-Khand Reaction

The Pauson-Khand reaction (PKR) is a powerful organometallic transformation that constructs a cyclopentenone framework through a formal [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide, typically mediated by a cobalt complex. core.ac.ukacs.org The use of chiral auxiliaries attached to the alkyne substrate has emerged as a highly effective strategy for inducing asymmetry in this reaction. (2S)-Bornane-10,2-sultam, often referred to as Oppolzer's sultam, has proven to be a highly efficient chiral controller in this context, providing excellent levels of stereoselectivity. core.ac.ukwikipedia.org

The auxiliary's rigid bicyclic structure effectively shields one face of the reactive N-alkynoyl group, directing the approach of the alkene and subsequent cyclization to occur with high diastereoselectivity. wikipedia.org This control is evident in the intermolecular Pauson-Khand reactions of N-(2-alkynoyl)sultams. For instance, the reaction between the dicobalt hexacarbonyl complex of an N-alkynoyl sultam derived from (2S)-bornane-10,2-sultam and norbornadiene proceeds with remarkable stereocontrol. uwindsor.ca

Detailed research has shown that the level of diastereoselectivity is influenced by the reaction conditions. In the reaction with an N-(phenylacetylenyl)sultam, thermal conditions afforded the product in a high diastereomeric ratio. This ratio was further improved when the reaction was promoted using an oxidizing agent like N-methylmorpholine N-oxide (NMO). uwindsor.ca Similarly, when a trimethylsilyl (B98337) (TMS) substituted alkyne was used, both thermal and NMO-promoted conditions resulted in exceptionally high diastereoselectivity. uwindsor.ca

The findings from these studies highlight the efficacy of the bornane sultam auxiliary in governing the stereochemical outcome of the intermolecular Pauson-Khand reaction. core.ac.uknih.gov

Table 1: Diastereoselectivity in the Intermolecular Pauson-Khand Reaction of N-Alkynoyl Sultams with Norbornadiene uwindsor.ca

R Group of AlkynePromoter/ConditionsDiastereomeric Ratio
PhenylThermal>23:1
PhenylN-Methylmorpholine N-oxide (NMO)>800:1
Trimethylsilyl (TMS)Thermal or NMO>800:1

Beyond intermolecular applications, the (2S)-bornane-10,2-sultam auxiliary has also been successfully employed in intramolecular Pauson-Khand reactions, such as in the asymmetric synthesis of (+)-β-cuparenone. acs.org The predictable and high degree of stereocontrol imparted by the sultam makes it a valuable tool for constructing complex, enantioenriched polycyclic molecules. nih.govacs.org

Stereochemical Control and Selectivity in Bornane Sultam Chemistry

Factors Governing Diastereoselectivity and Enantioselectivity

The stereochemical outcome of reactions utilizing (2S)-bornane-10,2-sultam is not absolute but is instead influenced by a delicate interplay of various factors. The structure of the substrate attached to the auxiliary, the choice of catalytic system, and the solvent environment all play crucial roles in determining the final product's stereochemistry.

Substrate Structural Effects on Stereochemical Outcome

The structure of the acyl group or other moiety attached to the nitrogen atom of the bornane sultam has a profound impact on the diastereoselectivity of a reaction. The steric and electronic properties of this substrate dictate the preferred conformation of the entire molecule, thereby influencing the facial bias during the reaction.

In alkylation reactions of N-acylbornane-10,2-sultams, the steric bulk of the electrophile is a key determinant of stereoselectivity. For instance, the use of larger, more sterically demanding electrophiles can significantly increase the enantiomeric excess of the product. Similarly, in singlet oxygen ene reactions with tiglic amide derivatives of bornane sultam, increasing the steric bulk at the β-position of the acryloyl group leads to a stronger stereochemical bias. uni-regensburg.de

The nature of the dienophile in Diels-Alder reactions is also critical. For example, N-glyoxyloyl-(2R)-bornane-10,2-sultam and N-fumaroyldi[(2R)-bornane-10,2-sultam] exhibit different selectivity profiles under various conditions. The conformation of the N-acyl group, often described as syn or anti with respect to the sulfonyl oxygen, is a crucial factor. Chelation control by a Lewis acid can lock the substrate in a specific conformation, thereby enhancing selectivity. In the absence of a strong chelating agent, the inherent conformational preference of the N-acylsultam, governed by the minimization of steric and dipolar repulsions, directs the stereochemical pathway. lookchem.com For example, in the Grignard reaction with N-glyoxyloyl-(2R)-bornane-10,2-sultam, a range of magnesium reagents led to a predominance of the (14S)-diastereoisomer. researchgate.net

Table 1: Effect of Substrate Structure on Diastereoselectivity in Reactions with (2R)-Bornane-10,2-sultam
SubstrateReaction TypeConditionsDiastereomeric Excess (d.e.) / OutcomeReference
N-Glyoxyloyl derivativeDiels-Alder (uncatalyzed)Ethanol96%
N-Fumaroyl derivativeDiels-Alder (uncatalyzed)Apolar solvent (CCl₄)Reversed diastereoselectivity compared to polar solvents
N-Propionyl derivativeAllylationOptimizedModerate stereoselectivity, >70% yield
Tiglic amide derivative (R=Me)Ene reaction (¹O₂)-90% yield uni-regensburg.de
Tiglic amide derivative (R=iPr)Ene reaction (¹O₂)-Stronger stereochemical bias, 78% yield uni-regensburg.de

Influence of Lewis Acids and Catalytic Systems

Lewis acids are instrumental in modulating the stereoselectivity of reactions involving bornane sultam auxiliaries. They function by coordinating to the carbonyl oxygen and/or the sulfonyl oxygen atoms of the N-acylsultam. This coordination enhances the dienophile's reactivity and, more importantly, locks it into a rigid conformation, which magnifies the steric influence of the auxiliary. lookchem.com

Titanium tetrachloride (TiCl₄) is a particularly effective Lewis acid for these systems. In the Diels-Alder reaction of N,N′-fumaroylbis[(2R)-bornane-10,2-sultam] with various dienes, TiCl₄ was found to be the best catalyst among seventeen different Lewis acids, providing almost complete diastereofacial π-selection (89-98% d.e.). researchgate.net The strong chelation between TiCl₄ and both the carbonyl and sulfonyl oxygens is believed to be responsible for this high level of control. lookchem.com

Interestingly, the choice of Lewis acid can sometimes lead to a reversal of diastereoselectivity. For instance, in the imino-Diels-Alder reaction of an N-glyoxyloyl-(2R)-bornane-10,2-sultam derivative, catalysis with a weak Lewis acid like Eu(fod)₃ resulted in one diastereomer, while stronger Lewis acids such as TiCl₄ and tin tetrachloride (SnCl₄) favored the opposite diastereomer. lookchem.com This reversal is attributed to a change in the preferred conformation of the dienophile upon coordination to the different metal centers. lookchem.com In aldol (B89426) reactions, varying the stoichiometry of the Lewis acid has also been shown to alter the anti/syn selectivity. nih.gov

Table 2: Influence of Lewis Acids on Diastereoselectivity in Diels-Alder Reactions
SubstrateDieneLewis AcidDiastereomeric Excess (d.e.)Reference
N,N′-Fumaroylbis[(2R)-bornane-10,2-sultam]Cyclopentadiene (B3395910)TiCl₄98% researchgate.netresearchgate.net
N,N′-Fumaroylbis[(2R)-bornane-10,2-sultam]CyclohexadieneTiCl₄98% researchgate.net
N,N′-Fumaroylbis[(2R)-bornane-10,2-sultam]IsopreneTiCl₄89% researchgate.net
N'-tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultamCyclopentadieneEu(fod)₃Good d.e. (si-face attack) lookchem.com
N'-tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultamCyclopentadieneTiCl₄ / SnCl₄Good d.e. (re-face attack, reversed selectivity) lookchem.com

Solvent Effects on Stereoselectivity

The choice of solvent can significantly influence the stereochemical course of reactions, particularly in uncatalyzed processes where chelation control is absent. A clear correlation has been observed between solvent polarity and the degree of diastereoselectivity in the uncatalyzed Diels-Alder reaction of N,N′-fumaroyldi[(2R)-bornane-10,2-sultam] with cyclopentadiene. researchgate.net

In general, more polar solvents tend to enhance π-facial selectivity. This phenomenon is rationalized by the stabilization of the more polar transition state. For N-enoyl derivatives, two key conformers exist: the syn-s-cis and anti-s-cis conformers. Polar solvents can stabilize the thermodynamically less favored syn-s-cis conformer, which often leads to higher selectivity due to a cooperative effect of steric and stereoelectronic factors. mdpi.org For example, the uncatalyzed Diels-Alder reaction of N-glyoxyloyl-(2R)-bornane-10,2-sultam achieves a high diastereomeric excess of 96% in the polar solvent ethanol. Conversely, using apolar solvents like carbon tetrachloride can result in reversed diastereoselectivity for substrates like N-fumaroyldi[(2R)-bornane-10,2-sultam].

Strategies for Enhancing Stereocontrol

Building upon the fundamental understanding of the factors governing stereoselectivity, chemists have developed specific strategies to further enhance the level of stereochemical control in reactions utilizing bornane sultam.

Cooperative Effects of Multiple Chiral Auxiliaries

An effective strategy for amplifying stereoselectivity involves the use of two chiral auxiliaries on a single substrate. wikipedia.org When these auxiliaries work in a cooperative fashion, they can achieve levels of induction that are significantly higher than what is possible with a single auxiliary.

A prime example is the use of N,N′-fumaroyl-di[(2R)-bornane-10,2-sultam]. In this C₂-symmetric dienophile, the two bornane sultam units work in concert. During the TiCl₄-catalyzed Diels-Alder reaction with cyclopentadiene, this cooperative influence leads to complete and constant diastereofacial π-selection, regardless of the concentration of the Lewis acid. researchgate.net This high level of control is a direct result of both auxiliaries reinforcing the same facial bias, effectively eliminating pathways that would lead to the minor diastereomer. This principle of using two cooperating chiral centers has proven to be a powerful method for achieving exceptionally high levels of stereoselectivity. researchgate.netwikipedia.org

Tuning of Reaction Conditions

Beyond the selection of substrate, catalyst, and solvent, the fine-tuning of other reaction parameters such as temperature and pressure can be a powerful tool for maximizing stereocontrol.

Low temperatures are frequently employed in asymmetric synthesis to enhance selectivity. By reducing the thermal energy of the system, the energy difference between the diastereomeric transition states becomes more significant, leading to a higher diastereomeric ratio. For example, maintaining low temperatures (e.g., -78 °C or 193 K) is critical for optimizing diastereoselectivity in the alkylation of N-acylbornane-10,2-sultams, as it minimizes the potential for thermal racemization.

High-pressure conditions can also influence stereochemical outcomes. Applying high pressure (e.g., 10,000 bar) can favor the transition state with the smaller volume. In the context of bornane sultam derivatives, high pressure has been shown to favor the CO/CHO s-cis conformation in chiral glyoxylates, which can alter the approach of the reacting partner and thus the stereoselectivity of the reaction. lookchem.com Furthermore, the choice of promoter system, such as using N-methylmorpholine N-oxide (NMO) as an oxidant in Pauson-Khand reactions, can lead to significantly higher diastereomeric ratios compared to standard thermal conditions. uwindsor.ca

Methodologies for Stereochemical Assignment

The definitive assignment of stereochemistry is a cornerstone of asymmetric synthesis, providing the ultimate proof of a reaction's success. In the context of reactions utilizing (2S)-bornane-10,2-sultam as a chiral auxiliary, several powerful techniques are employed to unambiguously determine the three-dimensional arrangement of atoms in the newly formed chiral centers. These methodologies can be broadly categorized into direct structural elucidation through X-ray crystallography and indirect methods involving chemical correlation and spectroscopic analysis.

X-ray Crystallographic Analysis for Absolute and Relative Configuration

Single-crystal X-ray crystallography stands as the most definitive and powerful method for the unambiguous determination of both the relative and absolute stereochemistry of chiral molecules. This technique provides a precise three-dimensional map of the atomic positions within a crystal lattice, offering irrefutable proof of the configuration at stereogenic centers.

In the chemistry of bornane sultam auxiliaries, X-ray analysis is frequently employed to elucidate the stereochemical outcome of reactions. researchgate.net By obtaining a crystalline derivative of the product still attached to the chiral auxiliary, the absolute configuration of the new stereocenter(s) can be directly related to the known (2S) configuration of the sultam framework. nih.gov This method has been instrumental in verifying the high diastereoselectivity achieved in a wide array of transformations, including alkylations, aldol reactions, and cycloadditions. nih.govresearchgate.netacs.org

The process involves growing a single crystal of the compound of interest, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of individual atoms can be determined. The known stereochemistry of the bornane-10,2-sultam unit serves as an internal reference, allowing for the confident assignment of the absolute configuration of the newly created chiral centers. nih.govlookchem.com For instance, the absolute configuration of diastereomeric adducts from a [4+2] cycloaddition was unequivocally established by X-ray analyses, revealing the specific disposition of the substituents. lookchem.com

Furthermore, X-ray crystallography provides detailed conformational information, such as the preferred orientation of the N-acyl group (e.g., syn-periplanar or anti-periplanar conformation between the sulfonyl and carbonyl groups), which is crucial for rationalizing the observed stereochemical induction. researchgate.netresearchgate.net In some cases, analysis of twinned crystals, combined with other techniques like HPLC, can confirm the ratio and absolute configurations of the major and minor diastereomers formed in a reaction. nih.gov

Table 1: Selected X-ray Crystallographic Data for (2S)-Bornane-10,2-sultam Derivatives

CompoundKey FindingsReference
(+)-N-[(2S)-(4-chlorophenyl)-propanoyl]bornane-10,2-sultamThe absolute configuration of the sultam unit was confirmed to be consistent with the known (+)-2,10-sultam. The analysis of a twinned crystal established the major product as the (2S)-diastereomer. nih.gov
N-Glyoxyloyl-(2R)-bornane-10,2-sultam hemiacetalThe structure was proven by X-ray analysis, confirming its formation in a diastereomerically pure form. researchgate.net
(2R)-N-Pyruvoyl- and (2R)-N-(phenylglyoxyloyl)bornane-10,2-sultamX-ray analysis rationalized the first example of a crystalline SO₂/C(O) syn-periplanar conformer. researchgate.net
Adducts of cyclopentadiene and N'-tosylimine of N-glyoxyloyl-(2R)-bornane-10,2-sultamThe absolute configurations of the (6'R) and (6'S) adducts were established, revealing the exo disposition of the carbonyloxysultam moiety. lookchem.com

Chemical Correlation and Spectroscopic Methods

While X-ray crystallography is the gold standard, it is not always feasible if the product is an oil or fails to yield suitable crystals. In such cases, and often as a complementary proof, chemical correlation and spectroscopic methods are invaluable for stereochemical assignment. iucr.org

Chemical Correlation involves converting the product of an asymmetric reaction into a known compound without affecting the stereocenter . This is typically achieved by the non-destructive removal of the (2S)-bornane-10,2-sultam auxiliary. The resulting enantiomerically enriched product, such as a carboxylic acid, alcohol, or ketone, can then be compared with an authentic sample of known absolute configuration. iucr.org This comparison is often made using analytical techniques like chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation [α]D. If the physical and spectroscopic data of the synthesized compound match those of the known compound, the absolute configuration is considered proven. This method has been successfully used to assign the configuration of newly formed stereogenic centers in products from ene reactions. iucr.orgresearchgate.net

Spectroscopic Methods , particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the relative stereochemistry and, in some cases, can assist in assigning absolute configuration. oup.com

¹H NMR Spectroscopy: The rigid and well-defined conformation of the N-acyl bornane sultam often results in distinct chemical shifts and coupling constants for the protons near the newly formed stereocenter. Analysis of these parameters, especially the coupling constants (J-values), can help deduce the relative arrangement of substituents. For example, the magnitude of the coupling between vicinal protons can indicate their dihedral angle, providing clues about the stereochemistry. oup.com The extent of asymmetric induction in reactions is frequently established by ¹H NMR analysis of the crude reaction mixture. researchgate.net

¹³C NMR Spectroscopy: Similar to proton NMR, the chemical shifts in ¹³C NMR spectra are sensitive to the stereochemical environment. researchgate.net Comparing the spectra of diastereomeric products can reveal subtle differences that aid in their identification and quantification.

Chiral Shift Reagents: In cases where the NMR spectra of enantiomers or diastereomers are too similar to be resolved, chiral lanthanide shift reagents (e.g., Eu(fod)₃) can be employed. researchgate.netacs.org These reagents form temporary complexes with the molecule, inducing significant changes in the chemical shifts of nearby protons, allowing for the differentiation and quantification of stereoisomers.

Advanced NMR Techniques: More advanced techniques, such as Nuclear Overhauser Effect (NOE) spectroscopy, can provide through-space correlation between protons, offering further insight into the relative stereochemistry and conformational preferences of the molecule.

Spectroscopic data from Infrared (IR) spectroscopy and Mass Spectrometry (MS) are also crucial for structural confirmation, though they are generally less direct in providing stereochemical information. chemicalbook.comnist.gov IR can confirm the presence of functional groups, while MS provides the molecular weight and fragmentation patterns. nist.govnist.gov

Table 2: Exemplary Spectroscopic Data for Stereochemical Analysis

MethodApplicationTypical ObservationReference
¹H NMR Determination of diastereomeric ratio and relative stereochemistry.Different chemical shifts and coupling constants for protons in diastereomeric products. For example, a double quartet signal with a large axial/axial coupling constant can confirm a specific conformation. researchgate.netoup.com
¹³C NMR Confirmation of structure and symmetry.Symmetrical molecules will show a reduced number of signals. Diastereomers will exhibit distinct signals for carbons at or near the stereocenters. researchgate.net
Chiral HPLC Confirmation of absolute configuration by comparison to known standards.Separation of enantiomers or diastereomers, allowing for quantification of enantiomeric excess (ee) or diastereomeric excess (de). nih.gov
Chiral Shift Reagents (e.g., Eu(fod)₃) in NMR Resolution of signals for stereoisomers.Induced separation of overlapping signals in the NMR spectrum, enabling the determination of isomeric composition. researchgate.netacs.org

Advanced Methodologies and Broadening the Scope of 2s Bornane 10,2 Sultam Applications

Applications in Complex Molecule Total Synthesis

The reliability of bornane sultam in inducing chirality has been instrumental in the total synthesis of numerous complex natural products. Its ability to direct stereoselective bond formations is crucial for building intricate molecular frameworks from simpler prochiral precursors.

The rigid bornane skeleton is exceptionally effective at shielding one face of an attached prochiral substrate, such as an N-acryloyl or N-fumaroyl derivative. This steric hindrance dictates the trajectory of an incoming reagent, leading to highly predictable facial selectivity in cycloaddition reactions, which are fundamental to the construction of polycyclic systems.

In reactions like the Diels-Alder [4+2] cycloaddition, the sultam auxiliary directs the approach of the dienophile to the endo face of the N-enoyl moiety. researchgate.net The Cα-carbonyl group predominantly adopts a syn-conformation relative to the Cα-H bond, and the bulky camphor (B46023) framework effectively blocks one face of the dienophile. This forces the diene to approach from the less hindered side, establishing multiple stereocenters with a high degree of control in a single step. This methodology has been successfully applied to construct key intermediates for complex targets, where the relative stereochemistry of contiguous asymmetric centers is critical. researchgate.net

(2S)-Bornane-10,2-sultam has been pivotal in the asymmetric synthesis of a wide array of bioactive compounds and fragments of natural products. researchgate.netontosight.ai Its derivatives serve as reliable chirons for introducing stereocenters that are retained in the final target molecule after the auxiliary has been cleaved.

Key applications include:

Asymmetric Ene Reactions: Tigloyl amides bearing the bornane-10,2-sultam auxiliary undergo highly diastereoselective ene reactions, which have been used to synthesize enantiomerically pure α-methylene-β-amino acids, compounds of significant pharmaceutical interest. iucr.org

1,3-Dipolar Cycloadditions: Chiral nitrile oxides derived from N-glyoxyloyl-(2R)-bornane-10,2-sultam react with olefins to furnish optically active 2-isoxazolines. nih.gov These heterocyclic structures are scaffolds for various bioactive molecules. mdpi.com

Natural Product Synthesis: The sultam was employed in the concise total synthesis of helicascolides A and B, macrolide natural products. thieme-connect.com A key step involved the stereocontrolled synthesis of the N-[(2S,3R)-3-Hydroxy-2,4-dimethylhex-4-enoyl]bornane-10,2-sultam intermediate. thieme-connect.com

Aldol (B89426) and Allylation Reactions: Diastereoselective allylation of N-glyoxyloyl-(2R)-bornane-10,2-sultam has been used to prepare intermediates for polyether antibiotics like monensin. acs.org Similarly, aldol reactions of N-propionyl sultams are highly stereoselective, providing access to key fragments for polyketide natural products.

Table 1: Examples of (2S)-Bornane-10,2-sultam in Bioactive Synthesis

Reaction Type Substrate Product/Target Reference
Aldol Condensation N-Acylbornane-10,2-sultam Helicascolide A/B Fragment thieme-connect.com
1,3-Dipolar Cycloaddition N-Glyoxyloyl-derived Nitrile Oxide Optically Active 2-Isoxazolines nih.gov
Ene Reaction Tigloyl Amide of Bornane-10,2-sultam α-Methylene-β-amino acids iucr.org

Development of Polymer-Supported Bornane Sultam Systems

A practical limitation of chiral auxiliaries is the need to separate the auxiliary from the product after the reaction, which can be challenging and costly, especially on an industrial scale. To address this, research has explored the development of polymer-supported bornane sultam systems. chemimpex.com

The strategy involves anchoring the bornane sultam moiety to a solid polymer backbone. This immobilization allows the chiral auxiliary to be used in a heterogeneous reaction system. The primary advantages of this approach are:

Simplified Purification: The product in the solution phase can be easily separated from the solid-supported auxiliary by simple filtration.

While the development is ongoing, the exploration of polymer-supported sultams signifies a move towards more industrially viable and environmentally friendly asymmetric synthesis. chemimpex.com

Comparative Studies with Other Chiral Auxiliaries and Inducers

The efficacy of (2S)-bornane-10,2-sultam is best understood when compared with other classes of chiral auxiliaries. Such studies highlight the structural and electronic features that contribute to its high performance.

The high efficiency of bornane-10,2-sultam stems from its unique structural and electronic properties. researchgate.net

Structural Rigidity: X-ray crystallographic analysis reveals that the bornane unit has a rigid bicyclic framework where the six-membered ring adopts a boat conformation and the fused five-membered sultam ring is in a twisted form. nih.gov This conformational rigidity creates a well-defined and predictable steric environment around the reaction center. This contrasts with more flexible auxiliaries, such as those derived from (1R)-menthol, which have more conformational freedom, often leading to lower stereoselectivity. researchgate.net

Electronic Effects: The sulfonyl group (SO₂) in the sultam ring is strongly electron-withdrawing. This property, combined with the dipole of the N-acyl carbonyl group, helps to lock the conformation of the N-acyl moiety. The preferred conformation places the carbonyl oxygen away from the sulfonyl group to minimize dipole-dipole repulsion, which further enhances facial bias. researchgate.net

Comparison with Analogues: When compared to its analogue (2R)-bornane-10,2-cyclohydrazide, the sultam shows different stereoelectronic properties. While both are effective, the mode of stereoelectronic stabilization differs, leading to variations in selectivity depending on the specific reaction, such as in [4+2] cycloadditions. researchgate.net

Comparative studies consistently demonstrate the high efficacy of bornane sultam in achieving excellent levels of asymmetric induction, often superior to other common auxiliaries.

In a [3+2] cycloaddition of a nitrile oxide to an acryloyl derivative, the bornane-10,2-sultam auxiliary provided a product with 60% diastereomeric excess (d.e.). In the same reaction, the auxiliary (1R)-menthol yielded only 4% d.e., highlighting the superior directing power of the rigid sultam. researchgate.net

Similarly, N-glyoxyloyl-(2R)-bornane-10,2-sultam has been shown to be a more efficient chiral inducer than the corresponding (1R)-8-phenylmenthyl glyoxylate (B1226380) in reactions with nitro compounds. researchgate.net However, the choice of auxiliary is not always straightforward. In uncatalyzed [4+2] cycloadditions of cyclopentadiene (B3395910) to N,N'-fumaroyl derivatives, bornane-10,2-sultam was compared to (2R)-bornane-10,2-cyclohydrazide. The results showed that the cyclohydrazide can exhibit lower endo and π-facial selectivity, indicating that the sultam provides a more defined steric environment in this specific context. researchgate.net

Table 2: Comparative Efficacy in Asymmetric Induction

Reaction Type (2S)-Bornane-10,2-sultam Derivative Comparative Auxiliary Diastereomeric Excess (d.e.) Reference
[3+2] Cycloaddition Acryloyl derivative (1R)-Menthol acryloyl derivative 60% vs. 4% researchgate.net
Addition to Glyoxylate N-Glyoxyloyl derivative (1R)-8-Phenylmenthyl glyoxylate Superior induction for sultam researchgate.net

Bornane Sultam as a Chiral Probe in Stereochemistry Determination

The well-defined and rigid stereochemistry of (2S)-bornane-10,2-sultam makes it an exceptional tool for the determination of the stereochemistry of other chiral molecules. By covalently attaching this chiral auxiliary to a molecule of unknown stereocenter configuration, a mixture of diastereomers is formed. These diastereomers possess distinct physical and spectroscopic properties, which can be analyzed to deduce the original stereochemistry of the analyte. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography. researchgate.netiucr.org

The general principle involves reacting the chiral analyte, such as a carboxylic acid or an α,β-unsaturated acid derivative, with the sultam to form an N-acyl derivative. researchgate.net The resulting diastereomers can then be separated or analyzed in a mixture, with the known absolute configuration of the bornane sultam serving as an internal reference point.

NMR Spectroscopy for Diastereomeric Differentiation

NMR spectroscopy is a powerful, non-destructive technique for analyzing the diastereomeric derivatives of (2S)-bornane-10,2-sultam. The chiral environment of the sultam auxiliary renders the corresponding nuclei in the attached molecule diastereotopic. Consequently, these nuclei exhibit different chemical shifts and coupling constants in the NMR spectrum, allowing for their distinction and quantification. wordpress.com

¹H NMR spectroscopy is particularly effective for determining the diastereomeric ratio of a product mixture. iucr.orgresearchgate.net For instance, in asymmetric ene reactions involving N-tigloyl derivatives of bornane-10,2-sultam, the ¹H NMR spectrum of the crude product clearly shows distinct signals for the major and minor diastereomers, allowing for the calculation of diastereomeric excess. iucr.orgiucr.org In one such study, the diastereomeric ratio was found to be approximately 95:5. iucr.org Following separation, the pure stereoisomers can be fully characterized. iucr.org

Table 1: Analysis of Diastereomeric Products from an Ene Reaction Using a Bornane Sultam Derivative iucr.orgiucr.org
Starting AlkeneProduct Configuration at New StereocenterDiastereomeric Ratio (¹H NMR)Specific Rotation [α]D of Major Product
N-tigloyl-(1S,2R)-bornane-10,2-sultamRca. 95:5-133.8° (c=0.12, CH₂Cl₂)
N-tigloyl-(1R,2S)-bornane-10,2-sultamS+133.1° (c=0.09, CH₂Cl₂)

X-ray Crystallography for Absolute Stereochemistry

While NMR is excellent for determining relative stereochemistry and diastereomeric ratios, single-crystal X-ray crystallography is the definitive method for establishing the absolute configuration of a stereocenter. researchgate.net This technique is considered the "gold standard" in stereochemical analysis. When a derivative of (2S)-bornane-10,2-sultam forms a suitable crystal, its three-dimensional structure can be determined with high precision.

Because the absolute stereochemistry of the bornane-10,2-sultam framework is already known, it acts as an internal reference within the crystal structure. This allows for the unambiguous assignment of the absolute configuration of the newly created or unknown stereocenters in the attached molecule. iucr.orgiucr.org This method has been widely used to determine the absolute stereochemistry of various molecules, including carboxylic acids and the products of complex cycloaddition and rearrangement reactions. researchgate.netnih.gov

The practicality of using bornane sultam as a chiral probe is further demonstrated in synthetic applications where multiple stereoisomers are formed. In the total synthesis of (+)-Bakuchiol, a Claisen rearrangement of a substrate bearing a camphorsultam auxiliary resulted in four separable diastereomers, which were isolated via column chromatography in distinct yields. nih.govmdpi.com This highlights the role of the sultam in not only inducing chirality but also facilitating the separation and identification of all stereoisomeric products.

Table 2: Isolated Yields of Diastereomers from a Rearrangement Reaction in the Synthesis of (+)-Bakuchiol nih.gov
SubstrateDiastereomeric ProductIsolated Yield
(2R)-N-[(E)-3-(Geranyloxy)acryloyl]bornane-10,2-sultam derivative (7a)12aa21%
12ab14%
12ac14%
12ad7%

Emerging Research Directions and Future Outlook

Innovations in Bornane Sultam-Directed Reaction Methodologies

The application of (2S)-bornane-10,2-sultam as a chiral auxiliary has been instrumental in a wide array of stereoselective transformations. researchgate.net These include alkylations, aldol (B89426) reactions, and cycloadditions. researchgate.netacs.org Recent research continues to expand the scope and utility of bornane sultam-directed reactions, pushing the boundaries of what can be achieved in asymmetric synthesis.

One area of innovation involves the development of novel N-acylation methods. For instance, a new protocol for the N-acylation of Oppolzer's bornane-2,10-sultam has been developed that utilizes N-silyl activation coupled with copper(II) chloride redox catalysis, leading to good yields of the desired products. soton.ac.uk This method offers a practical approach for creating the crucial N-acylsultam precursors for subsequent stereoselective reactions.

Furthermore, researchers are exploring new types of reactions directed by the bornane sultam auxiliary. For example, it has been used in the synthesis of chiral fluorinated amino acids through a visible light-induced perfluoroalkylation of dehydroamino acids using Eosin Y as an organic photoredox catalyst. fluorine1.ru This metal-free approach provides access to valuable perfluoroalkylated chiral amino acid derivatives with high stereoselectivity. fluorine1.ru The bornane sultam auxiliary has also been employed in the synthesis of 3,4,5-trisubstituted 2-isoxazolines through 1,3-dipolar cycloaddition reactions. mdpi.com

The versatility of the bornane sultam is further demonstrated in its application to the synthesis of complex natural products. For example, it has been a key component in the synthesis of the alarm pheromone of the Grematogaster ant, achieving an enantiomeric excess of 98%. sioc-journal.cn It was also utilized in an asymmetric intramolecular Diels-Alder reaction for the synthesis of (−)-Pulo'upone. researchgate.net

Reaction TypeKey FeaturesApplication Example
N-Acylation N-silyl activation with CuCl2 redox catalysis. soton.ac.ukPreparation of N-acylsultams. soton.ac.uk
Perfluoroalkylation Visible light-induced, metal-free, Eosin Y as photoredox catalyst. fluorine1.ruSynthesis of chiral fluorinated amino acids. fluorine1.ru
1,3-Dipolar Cycloaddition Generation of nitrile oxides for reaction with alkenes. mdpi.comSynthesis of 3,4,5-trisubstituted 2-isoxazolines. mdpi.com
Conjugate Addition Grignard reagent addition to N-acylsultams. sioc-journal.cnSynthesis of ant alarm pheromone. sioc-journal.cn
Diels-Alder Reaction Asymmetric intramolecular cycloaddition. researchgate.netSynthesis of (−)-Pulo'upone. researchgate.net

Integration with Catalytic Asymmetric Synthesis Strategies

While chiral auxiliaries like bornane sultam are highly effective, the field of asymmetric synthesis is increasingly moving towards catalytic methods for improved efficiency and atom economy. frontiersin.orgnih.gov A significant trend is the integration of chiral auxiliaries with catalytic asymmetric strategies, creating powerful hybrid systems that can achieve high levels of stereocontrol. frontiersin.orgnih.gov

One such approach is the use of Lewis acids to catalyze reactions of N-enoyl sultams. For instance, the Diels-Alder reaction of N-acryloyl (1S)-2,10-camphorsultam with 1,2-dihydropyridine derivatives in the presence of Lewis acids like titanium tetrachloride affords the endo-cycloaddition product with excellent diastereoselectivity. researchgate.net Similarly, high endo and π-facial diastereoselectivity is observed in the [4+2] cycloaddition of cyclopentadiene (B3395910) to an N,N'-fumaroyl derivative of bornane sultam in the presence of TiCl4. researchgate.net

Dual catalysis systems, where two different catalysts work in concert, are also being explored. This approach can enable transformations that are not possible with a single catalyst. While specific examples directly combining bornane sultam with dual catalysis are still emerging, the broader field of asymmetric catalysis is seeing a surge in the development of these systems for a variety of transformations. frontiersin.org

The combination of chiral auxiliaries with enzymatic catalysis represents another promising frontier. Enzymes offer unparalleled selectivity and can operate under mild conditions, making them ideal for green chemistry applications. acs.org The specificity of enzymes can potentially be used to selectively modify bornane sultam derivatives, further expanding their synthetic utility.

Green Chemistry Principles in Bornane Sultam-Mediated Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. acs.orgrroij.comnih.gov The use of (2S)-bornane-10,2-sultam can be evaluated through the lens of these principles.

Atom Economy: One of the core principles of green chemistry is maximizing the incorporation of all materials used in the process into the final product. acs.org While effective, the use of a chiral auxiliary like bornane sultam inherently has a lower atom economy compared to catalytic methods, as the auxiliary is a stoichiometric reagent that must be removed in a separate step. nih.govacs.org However, the high recyclability of the bornane sultam can mitigate this drawback to some extent.

Use of Renewable Feedstocks: (2S)-Bornane-10,2-sultam is derived from camphor (B46023), a natural product, which aligns with the green chemistry principle of using renewable resources. dntb.gov.ua This makes it a more sustainable choice compared to auxiliaries derived from petrochemical sources.

Reduction of Derivatives: Green chemistry encourages the minimization or avoidance of temporary derivatization steps. acs.org While the use of a chiral auxiliary is a form of derivatization, ongoing research into more efficient methods for its attachment and cleavage, as well as the development of catalytic alternatives, aims to reduce the number of synthetic steps and associated waste. soton.ac.ukrroij.com

Safer Solvents and Reaction Conditions: Researchers are exploring the use of greener solvents and reaction conditions in bornane sultam-mediated reactions. For example, some reactions have been shown to proceed effectively in less hazardous solvents. Additionally, the development of reactions that can be conducted at ambient temperature and pressure contributes to energy efficiency and a better environmental profile. acs.org The use of visible light in the perfluoroalkylation reaction is an example of a more environmentally benign energy source. fluorine1.ru

Q & A

Basic: What are the key structural features and stereochemical considerations of (2S)-Bornane-10,2-sultam?

The compound features a bicyclic bornane skeleton fused with a sulfonamide (sultam) group. The (2S) configuration indicates its stereochemistry, with the bornane unit adopting a boat conformation for the six-membered ring and a twisted geometry for the five-membered sulfonyl ring . X-ray crystallography confirms these structural details, including bond lengths (e.g., C–S = 1.76 Å) and angles, which are critical for understanding reactivity in asymmetric synthesis .

Basic: What synthetic methodologies are commonly employed for the preparation of (2S)-Bornane-10,2-sultam and its derivatives?

Synthesis typically involves functionalizing camphor derivatives. For example, N-acylation or N-propionylation of the sultam core is achieved using acyl chlorides under anhydrous conditions . Derivatives like N-propionyl-(2S)-bornane-10,2-sultam (CAS 128947-19-3) are synthesized via nucleophilic substitution, followed by purification via column chromatography. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to retain stereochemical integrity .

Basic: What spectroscopic and crystallographic techniques are used to characterize (2S)-Bornane-10,2-sultam?

  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., chains along the b-axis in the crystal lattice) .
  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., methyl groups at δ 1.2–1.4 ppm) and confirm stereochemistry .
  • HPLC with chiral stationary phases : Verifies enantiopurity (>98% in commercial samples) .

Advanced: How does the stereochemistry of (2S)-Bornane-10,2-sultam influence its enantioselective applications in asymmetric synthesis?

The (2S) configuration enables its use as a chiral auxiliary in reactions like aldol additions or Diels-Alder cyclizations. The boat conformation of the bornane ring creates a rigid scaffold, directing substrate approach to favor one enantiomer. For example, in asymmetric alkylation, the sultam’s sulfonyl group stabilizes transition states via dipole interactions, achieving enantiomeric excess (ee) >90% in optimized conditions .

Advanced: What computational approaches are used to model the conformational dynamics of (2S)-Bornane-10,2-sultam in solution?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy minima for different conformers. Molecular dynamics simulations in solvents like chloroform or THF reveal solvent effects on ring puckering and hydrogen-bonding propensity. These models correlate with experimental NMR coupling constants (JHHJ_{HH}) to validate dynamic behavior .

Advanced: How do intermolecular interactions in crystalline (2S)-Bornane-10,2-sultam affect its physicochemical properties?

X-ray data shows intermolecular hydrogen bonds between the sulfonyl oxygen and adjacent NH groups, forming helical chains. This packing increases melting point (181–185°C) and reduces solubility in nonpolar solvents. Such interactions also influence mechanochemical responses, as seen in grinding experiments that alter crystallinity without racemization .

Advanced: What strategies resolve contradictions in catalytic activity data when using (2S)-Bornane-10,2-sultam as a chiral auxiliary?

Discrepancies in ee values across studies may arise from:

  • Impurity profiling : Use HPLC-MS to detect trace enantiomers or byproducts .
  • Kinetic vs. thermodynamic control : Vary reaction temperature and monitor ee over time to identify dominant pathways.
  • Cross-validation : Compare results with alternative auxiliaries (e.g., Oppolzer’s sultams) under identical conditions to isolate steric vs. electronic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3aR,6R,7aR)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
Reactant of Route 2
(3aR,6R,7aR)-8,8-dimethylhexahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.